molecular formula C19H19N3O2S2 B2985709 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide CAS No. 864859-04-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2985709
CAS No.: 864859-04-1
M. Wt: 385.5
InChI Key: NEAOWAUQVNCAGS-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a cyano group at position 3, and a 3-(phenylthio)propanamide moiety at position 2. Its synthesis likely follows methodologies similar to those described for related tetrahydrothieno[2,3-c]pyridine derivatives, involving one-pot cyclization or condensation reactions . Safety protocols emphasize strict storage conditions (e.g., avoiding heat and ignition sources) and handling precautions, reflecting its reactive or sensitive nature .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-13(23)22-9-7-15-16(11-20)19(26-17(15)12-22)21-18(24)8-10-25-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAOWAUQVNCAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogues with modifications to the tetrahydrothieno[2,3-c]pyridine core or substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents Biological Activity Key Properties References
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 3-cyano, 3-(phenylthio)propanamide Potential TNF-α inhibition (inferred) Heat-sensitive; requires specific storage
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 2,2-dimethylpropanamide Not explicitly reported No stability data provided
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 2-chloroacetamide Medicinal use (unspecified) Commercial availability; vendor-reported stability
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine 2-Amino-N-methyl, 3-carboxamide Unspecified Catalogued for research use (MDL: MFCD21091911)
FR133605 (Diarylthiophene derivative) Diarylthiophene 4-Fluorophenyl, 4-pyridyl Potent TNF-α inhibitor (IC₅₀ < reference compounds) Benchmark for anti-inflammatory activity
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide Tetrahydrothieno[2,3-c]pyridine 6-Methyl, 4,6-dichloroindole Patent-listed; likely for therapeutic applications Structural versatility in patent derivatives

Key Observations:

Substituent Impact on Bioactivity: The phenylthio group in the target compound may enhance lipophilicity and binding affinity compared to benzyl () or methyl groups (–13).

Synthetic Routes: One-pot syntheses (e.g., cyclization of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylates) are common for this class, as seen in and .

Pharmacological Relevance: The target compound’s 3-cyano and acetyl groups align with structural motifs in TNF-α inhibitors (), suggesting a mechanism involving interference with cytokine production. Patent derivatives (–13) highlight the core’s adaptability for diverse therapeutic targets, such as kinase inhibition or receptor modulation.

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